

Comparative analysis of the bonding in O₂F and O₂F₂

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Compound of Interest

Compound Name: *Dioxygen monofluoride*

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A Comparative Analysis of Bonding in O₂F and O₂F₂

A detailed comparative analysis of the bonding characteristics of the **dioxygen monofluoride** radical (O₂F) and dioxygen difluoride (O₂F₂) is presented for researchers, scientists, and drug development professionals. This guide synthesizes experimental and theoretical data to provide a comprehensive understanding of their molecular structures, bond strengths, and vibrational properties.

Data Presentation

The quantitative data for O₂F and O₂F₂ are summarized in the table below for easy comparison.

Property	O2F Radical	O2F2
Molecular Structure	Bent	Skewed chain ("open book")
O-O Bond Length (Å)	1.200	1.217
O-F Bond Length (Å)	1.649	1.575
O-O-F Bond Angle (°)	~111.2 (theoretical)	109.5
Dihedral Angle (F-O-O-F) (°)	Not Applicable	87.5
Vibrational Frequencies (cm ⁻¹)	$\nu(\text{O-O})$: ~1500, $\nu(\text{O-F})$: ~586	$\nu(\text{O-O})$: ~1285, $\nu(\text{O-F})$: ~614, 629
Bond Dissociation Energy (kJ/mol)	D(OO-F): Not explicitly found	D(F-OOF): 81.59

Comparative Analysis of Bonding

The electronic structure and bonding in O2F and O2F2 are significantly influenced by the high electronegativity of the fluorine atoms.

In O2F2, the molecule adopts a skewed chain structure similar to hydrogen peroxide, with a C2 symmetry. The O-O bond length of 1.217 Å is notably short, approaching the value of a double bond (O=O in O2 is 1.21 Å). This suggests a significant degree of double bond character in the O-O bond. The O-F bonds, with a length of 1.575 Å, are relatively long and weak. The O-O-F bond angle is approximately 109.5°, consistent with sp³ hybridization of the oxygen atoms.^[1] The dihedral angle of 87.5° indicates the non-planar "open book" conformation.

The O2F radical exhibits a bent structure. Theoretical calculations suggest an O-O-F bond angle of approximately 111.2°. The O-O bond length in O2F is 1.200 Å, which is even shorter than in O2F2, indicating a stronger O-O bond with more pronounced double bond character. Conversely, the O-F bond is significantly longer at 1.649 Å, suggesting it is weaker than the O-F bond in O2F2. This can be attributed to the presence of the unpaired electron in the radical, which influences the electron distribution and bonding.

The vibrational frequencies provide further insight into the bond strengths. The O-O stretching frequency in O2F is higher than in O2F2, confirming the stronger O-O bond in the radical. The

O-F stretching frequencies are comparable, though slightly different, reflecting the different electronic environments.

The bond dissociation energy for the O-F bond in O₂F₂ is relatively low (81.59 kJ/mol), which accounts for its high reactivity and tendency to act as a potent fluorinating agent. While a specific value for the OO-F bond dissociation in the O₂F radical was not found, the longer O-F bond length suggests it is likely to be even weaker than in O₂F₂.

Experimental Protocols

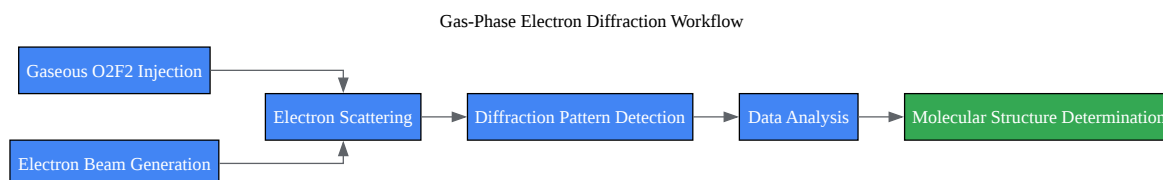
The structural and spectroscopic data presented in this guide are primarily derived from gas-phase electron diffraction, microwave spectroscopy, and matrix isolation infrared spectroscopy.

Gas-Phase Electron Diffraction (GED) of O₂F₂

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds.^{[2][3]}

Methodology:

- A high-energy beam of electrons is directed at a gaseous sample of O₂F₂.
- The electrons are scattered by the molecules, creating a diffraction pattern that is dependent on the interatomic distances within the molecule.
- The scattered electrons are detected, and the resulting diffraction pattern is analyzed.
- By fitting the experimental scattering data to a theoretical model of the molecule, precise values for bond lengths, bond angles, and dihedral angles can be determined.



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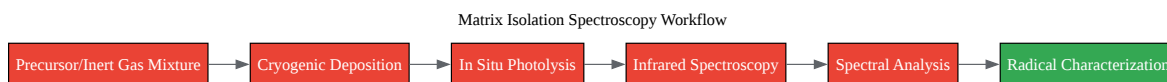
Figure 1: Workflow for Gas-Phase Electron Diffraction.

Matrix Isolation Infrared Spectroscopy of O₂F Radical

Matrix isolation is a technique used to study reactive species, such as radicals, by trapping them in an inert solid matrix at very low temperatures.^{[2][4]}

Methodology:

- A precursor molecule is mixed with a large excess of an inert gas, such as argon or neon.
- This gas mixture is then deposited onto a cryogenic surface (typically a CsI or BaF₂ window) cooled to temperatures as low as 4-20 K.
- The precursor is then photolyzed in situ using UV radiation to generate the O₂F radical.
- The infrared spectrum of the trapped, isolated radicals is then recorded. The low temperature and inert environment prevent the radicals from reacting, allowing for their spectroscopic characterization.
- By analyzing the vibrational frequencies in the IR spectrum, information about the bond strengths and functional groups within the radical can be obtained.



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Figure 2: Workflow for Matrix Isolation IR Spectroscopy.

Molecular Structure Visualization

The following diagram illustrates the structural differences between the O₂F radical and the O₂F₂ molecule.

Figure 3: Structural comparison of O₂F and O₂F₂.

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